tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate
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Overview
Description
Tert-butyl 4,9-diazatricyclo[63001,5]undecane-4-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the tert-butyl ester and diaza groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that play a role in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate
- Tert-butyl 1-oxa-4,9-diazaspiroundecane-4-carboxylate
Uniqueness
Tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate is unique due to its specific tricyclic structure and the presence of both tert-butyl ester and diaza groups. This combination of features imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H24N2O2 |
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Molecular Weight |
252.35 g/mol |
IUPAC Name |
tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate |
InChI |
InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-9-7-14-6-8-15-10(14)4-5-11(14)16/h10-11,15H,4-9H2,1-3H3 |
InChI Key |
CBUUYBXZYLSZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC23C1CCC2NCC3 |
Origin of Product |
United States |
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